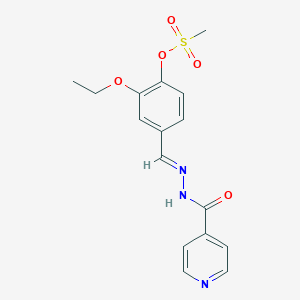![molecular formula C32H36N6O B304848 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine](/img/structure/B304848.png)
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine, also known as ND-630, is a small molecule inhibitor that has been developed for the treatment of cancer. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mecanismo De Acción
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by binding to the ATP-binding site of FAK, thereby inhibiting its activity. FAK is a cytoplasmic protein that plays a key role in cell adhesion, migration, and survival. It is overexpressed in many types of cancer and is associated with poor prognosis. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
Biochemical and Physiological Effects
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by inhibiting the activity of FAK, which is overexpressed in many types of cancer. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is that it has shown potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Another advantage is that the synthesis of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is relatively simple and can be carried out in a laboratory setting. However, one limitation is that 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is still undergoing clinical trials, and its safety and efficacy in humans are not yet fully known.
Direcciones Futuras
There are several future directions for the study of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine. One direction is to further investigate its mechanism of action and how it inhibits the activity of FAK. Another direction is to study its efficacy in combination with other anti-cancer agents. Additionally, further clinical trials are needed to determine its safety and efficacy in humans. Finally, the development of more potent and selective FAK inhibitors is an area of ongoing research.
Conclusion
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. Its mechanism of action involves the inhibition of FAK, a protein that is overexpressed in many types of cancer. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies, and its synthesis is relatively simple. However, further research is needed to determine its safety and efficacy in humans, and the development of more potent and selective FAK inhibitors is an area of ongoing research.
Métodos De Síntesis
The synthesis of 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine involves a series of chemical reactions that lead to the formation of the final compound. The starting materials for the synthesis are commercially available and include 2,6-diaminopyrimidine, 3-naphthalen-1-ylmethoxybenzaldehyde, and piperidine. The synthesis involves the condensation of these starting materials to form the final compound. The process is relatively simple and can be carried out in a laboratory setting.
Aplicaciones Científicas De Investigación
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine works by inhibiting the activity of a protein called focal adhesion kinase (FAK), which is overexpressed in many types of cancer. Inhibition of FAK leads to decreased cancer cell proliferation, invasion, and migration.
Propiedades
Nombre del producto |
4-{(2E)-2-[3-(naphthalen-1-ylmethoxy)benzylidene]hydrazinyl}-2,6-di(piperidin-1-yl)pyrimidine |
|---|---|
Fórmula molecular |
C32H36N6O |
Peso molecular |
520.7 g/mol |
Nombre IUPAC |
N-[(E)-[3-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-2,6-di(piperidin-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C32H36N6O/c1-5-17-37(18-6-1)31-22-30(34-32(35-31)38-19-7-2-8-20-38)36-33-23-25-11-9-15-28(21-25)39-24-27-14-10-13-26-12-3-4-16-29(26)27/h3-4,9-16,21-23H,1-2,5-8,17-20,24H2,(H,34,35,36)/b33-23+ |
Clave InChI |
NRXOQAISXVZEMB-GZZLJNBRSA-N |
SMILES isomérico |
C1CCN(CC1)C2=NC(=NC(=C2)N/N=C/C3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)N6CCCCC6 |
SMILES |
C1CCN(CC1)C2=CC(=NC(=N2)N3CCCCC3)NN=CC4=CC(=CC=C4)OCC5=CC=CC6=CC=CC=C65 |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC(=C2)NN=CC3=CC(=CC=C3)OCC4=CC=CC5=CC=CC=C54)N6CCCCC6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-3-bromo-5-methoxybenzylidene}isonicotinohydrazide](/img/structure/B304767.png)
![N'-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304768.png)
![N'-(3-chloro-5-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)isonicotinohydrazide](/img/structure/B304769.png)
![6-{4-[2-nitro-4-(trifluoromethyl)phenoxy]-3-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304773.png)
![(6Z)-6-[(5-bromofuran-2-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304774.png)
![(6Z)-6-[(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-indol-3-yl)methylidene]-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304775.png)
![4-[(Z)-(5-imino-7-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B304776.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304777.png)
![(6Z)-6-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304778.png)
![6-(3-ethoxy-4-{2-[4-(hexyloxy)phenoxy]ethoxy}benzylidene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304782.png)
![6-{4-[2-(4-cyclohexylphenoxy)ethoxy]-3-iodo-5-methoxybenzylidene}-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304783.png)
![N'-{4-[(2,6-dichlorobenzyl)oxy]benzylidene}isonicotinohydrazide](/img/structure/B304786.png)

![6-(1,3-benzodioxol-5-ylmethylene)-5-imino-3-phenyl-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B304788.png)